molecular formula C23H20N2O4 B11311670 N-(8-butoxyquinolin-5-yl)-2-oxo-2H-chromene-3-carboxamide

N-(8-butoxyquinolin-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11311670
M. Wt: 388.4 g/mol
InChI Key: QKDAZEKLTWCWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-butoxyquinolin-5-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butoxy group attached to the quinoline ring and a chromene carboxamide moiety

Preparation Methods

The synthesis of N-(8-butoxyquinolin-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the butoxy group. The chromene carboxamide moiety is then synthesized and coupled with the quinoline derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(8-butoxyquinolin-5-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

N-(8-butoxyquinolin-5-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other quinoline derivatives and chromene compounds. Similar compounds include:

  • N-(8-butoxyquinolin-5-yl)-glycine
  • 1-(8-butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the butoxyquinoline and chromene carboxamide moieties in this compound distinguishes it from other related compounds.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H20N2O4/c1-2-3-13-28-20-11-10-18(16-8-6-12-24-21(16)20)25-22(26)17-14-15-7-4-5-9-19(15)29-23(17)27/h4-12,14H,2-3,13H2,1H3,(H,25,26)

InChI Key

QKDAZEKLTWCWJB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.